molecular formula C11H7Cl3N2 B2525493 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine CAS No. 338779-03-6

3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine

Cat. No.: B2525493
CAS No.: 338779-03-6
M. Wt: 273.54
InChI Key: SIKKNLLCEHLQMS-UHFFFAOYSA-N
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Description

3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine (CAS 338779-03-6) is a pyridazine derivative of significant interest in scientific research, particularly in the field of agrochemical development. This compound, with the molecular formula C 11 H 7 Cl 3 N 2 and a molecular weight of 273.55 g/mol, serves as a valuable synthetic intermediate . Pyridazine derivatives are well-documented in the literature for their diverse biological activities, which include potential use as fungicides, insecticides, and herbicides . Specifically, structural analogs of this compound have demonstrated promising in vitro antifungal activity against agriculturally relevant fungi such as G. zeae , F. oxysporum , and C. mandshurica . The presence of halogen atoms and the pyridazine ring in its structure makes it a versatile scaffold for further chemical modification in medicinal and agricultural chemistry research programs . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can access the SMILES representation (ClC1=CC=C(CC2=NN=C(Cl)C=C2)C(Cl)=C1) and InChI key (SIKKNLLCEHLQMS-UHFFFAOYSA-N) for compound registration and in-silico modeling .

Properties

IUPAC Name

3-chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3N2/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(14)16-15-9/h1-4,6H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKKNLLCEHLQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine typically involves the reaction of 2,4-dichlorobenzyl chloride with 3,6-dichloropyridazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms at positions 3 and on the benzyl group undergo nucleophilic substitution under controlled conditions. Key reagents and outcomes include:

Nucleophilic Substitution at C-3

  • Ammonia/Amines : Reacts with amines (e.g., hydrazine hydrate) to form 3-amino derivatives. For example, treatment with hydrazine yields 3-hydrazinyl-6-[(2,4-dichlorophenyl)methyl]pyridazine .

  • Alkoxides/Thiols : Substitution with alkoxides (e.g., sodium methoxide) or thiols produces 3-alkoxy or 3-thio derivatives.

Example Reaction:

3-Cl-Pyridazine+NH2NH23-NHNH2-Pyridazine+HCl\text{3-Cl-Pyridazine} + \text{NH}_2\text{NH}_2 \rightarrow \text{3-NHNH}_2\text{-Pyridazine} + \text{HCl}

Conditions: Reflux in ethanol, 4–6 hours .

Benzyl Chloride Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles like thiourea or amines to form thioethers or secondary amines .

Example :

Cl-CH2-Pyridazine+NH3NH2-CH2-Pyridazine+HCl\text{Cl-CH}_2\text{-Pyridazine} + \text{NH}_3 \rightarrow \text{NH}_2\text{-CH}_2\text{-Pyridazine} + \text{HCl}

Conditions: Acetone, K2_2CO3_3, 50°C .

Table 1: Substitution Reactions and Products

Nucleophile Product Conditions Yield
Hydrazine3-Hydrazinyl derivativeEthanol, reflux, 4h 68–86%
ThioureaPyridazinethioneDMF, 80°C 73%
Sodium methoxide3-Methoxy derivativeDMSO, NaOH, RT72%

Oxidation

The pyridazine ring is oxidized to N-oxides using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA). For example:

Pyridazine+H2O2Pyridazine N-oxide\text{Pyridazine} + \text{H}_2\text{O}_2 \rightarrow \text{Pyridazine N-oxide}

Conditions: Acetic acid, 60°C, 2h.

Reduction

Catalytic hydrogenation or LiAlH4_4 reduces the pyridazine ring to dihydropyridazine derivatives.

Example :

Pyridazine+LiAlH4Dihydropyridazine\text{Pyridazine} + \text{LiAlH}_4 \rightarrow \text{Dihydropyridazine}

Conditions: THF, 0°C to RT.

Coupling Reactions

The compound participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Example :

3-Cl-Pyridazine+Ar-B(OH)2Pd(PPh3)43-Ar-Pyridazine\text{3-Cl-Pyridazine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{3-Ar-Pyridazine}

Conditions: DMF, K3_3PO4_4, 100°C, 12h.

Table 2: Coupling Partners and Outcomes

Boronic Acid Product Catalyst Yield
Phenylboronic acid3-PhenylpyridazinePd(PPh3_3)4_465%
4-Methoxyphenylboronic3-(4-MeO-Ph)-pyridazinePdCl2_2(dppf)58%

Functionalization via Side Chains

The chloromethyl group enables further derivatization:

  • Alkylation : Reacts with ethyl bromoacetate to introduce ester functionalities .

  • Cyclization : Forms fused heterocycles (e.g., thiadiazoles) when treated with thiourea derivatives .

Example Cyclization :

Cl-CH2-Pyridazine+NH2CSNH2Thiadiazolo-pyridazine+HCl\text{Cl-CH}_2\text{-Pyridazine} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Thiadiazolo-pyridazine} + \text{HCl}

Conditions: Acetone, reflux, 3h .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism involving chloride displacement and proton transfer .

  • Oxidation : Likely involves electrophilic attack at the nitrogen atom, forming an N-oxide intermediate.

Scientific Research Applications

Enzyme Interactions

The compound interacts with several enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. It can act as an inhibitor or activator of these enzymes, thereby influencing metabolic pathways. For instance:

Enzyme TypeEffect of 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine
CYP1A2Inhibition
CYP2D6Activation
CYP3A4Inhibition

This modulation of enzyme activity can lead to significant effects on cellular metabolism and drug interactions .

Cellular Effects

The compound has been shown to influence various cellular processes:

  • Cell Proliferation : Enhances proliferation in certain cell types at lower concentrations.
  • Anti-inflammatory Properties : Exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines.

It also affects critical signaling pathways such as MAPK/ERK, which play essential roles in cell growth and differentiation .

Anti-Cancer Activity

Research indicates that this compound possesses significant anti-cancer properties. It has demonstrated cytotoxicity against various cancer cell lines:

Cancer Cell LineGI (%)
HL-60 (Leukemia)81.7
A549 (Lung)58.4
OVCAR-3 (Ovarian)67
PC-3 (Prostate)77.2

These findings suggest its potential as a therapeutic agent in oncology .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

Dosage (mg/kg)Observed Effect
Low (1-10)Enhanced metabolic activity
Medium (10-50)Anti-inflammatory effects
High (>50)Hepatotoxicity and nephrotoxicity

Lower doses may enhance beneficial effects, while higher doses can lead to toxicity .

Industrial Applications

In the agricultural sector, this compound is being investigated for use in developing agrochemicals such as herbicides and pesticides. Its specific chemical properties make it suitable for such applications .

Case Studies and Research Findings

Several studies have highlighted the compound's effectiveness against different cancer types and its potential role as a lead compound for developing new anti-cancer drugs. Molecular docking studies have indicated a strong binding affinity to targets involved in cancer progression .

Mechanism of Action

The mechanism of action of 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position 6) Molecular Formula Molecular Weight (g/mol) Biological Activity Reference
3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine (2,4-Dichlorophenyl)methyl C₁₀H₅Cl₃N₂ 259.52 Antiviral, antibacterial
R66703 (3-Chloro-6-[4-[(3-methylphenyl)methyl]-1-piperazinyl]pyridazine) 4-[(3-Methylphenyl)methyl]piperazinyl C₁₇H₁₈ClN₃ 315.80 Antiviral (rhinovirus)
R66933 4-[(3-Chlorophenyl)methyl]piperazinyl C₁₆H₁₅Cl₂N₃ 336.22 Antiviral (rhinovirus)
3-Chloro-6-(4-methylimidazol-1-yl)pyridazine 4-Methylimidazolyl C₈H₇ClN₄ 194.62 Antihypertensive
3-Chloro-6-(piperidine-1-carbonyl)pyridazine Piperidine-1-carbonyl C₁₀H₁₂ClN₃O 225.68 Not reported (pharmacophore)

Key Observations :

  • Piperazinyl vs. Benzyl Groups : R66703 and R66933 () demonstrate that replacing the benzyl group with a piperazinyl moiety retains antiviral activity but alters solubility due to the basic nitrogen in piperazine .
  • Heterocyclic Substituents : Imidazolyl derivatives (e.g., 3-chloro-6-(4-methylimidazol-1-yl)pyridazine) introduce hydrogen-bonding capabilities, which may improve target binding in antihypertensive applications .

Antiviral Activity

  • Target Compound: Limited direct data, but related pyridazines with dichlorophenyl groups show activity against rhinoviruses .
  • R66703: Exhibited EC₅₀ = 0.02 μM against rhinovirus type 2, superior to the reference compound WIN 51711 (EC₅₀ = 0.05 μM) .
  • R66933 : Substituting methyl with chlorine (R66703 → R66933) increased potency, likely due to enhanced electron-withdrawing effects stabilizing receptor interactions .

Antibacterial Activity

  • Pyridazine derivatives with piperazinyl groups (e.g., 3-chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) showed inhibition of Staphylococcus aureus (MIC = 8 μg/mL) .

Biological Activity

3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and pharmacological implications based on the latest research findings.

This compound exhibits notable interactions with various enzymes and proteins. One of the key interactions involves cytochrome P450 enzymes, which are vital for drug metabolism. The compound can either inhibit or activate these enzymes, thereby influencing metabolic pathways crucial for cellular function.

Table 1: Interaction with Cytochrome P450 Enzymes

Enzyme TypeEffect of this compound
CYP1A2Inhibition
CYP2D6Activation
CYP3A4Inhibition

Cellular Effects

The compound modulates several cellular processes, including cell signaling pathways and gene expression. Notably, it has been shown to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation and differentiation.

Key Findings:

  • Cell Proliferation: Enhances proliferation in certain cell types at lower concentrations.
  • Inflammation: Exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Molecular Mechanism

At the molecular level, this compound binds to specific biomolecules. Its binding can occur at active or allosteric sites on enzymes, leading to conformational changes that alter enzymatic activity. Additionally, it may interact with transcription factors to influence gene expression directly.

Anti-Cancer Activity

Research indicates that this compound has potent anti-cancer properties. It has demonstrated significant cytotoxicity against various cancer cell lines:

Cancer Cell LineGI (%)
HL-60 (Leukemia)81.7
A549 (Lung)58.4
OVCAR-3 (Ovarian)67
PC-3 (Prostate)77.2

These findings suggest that the compound could serve as a potential therapeutic agent in oncology .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage. Lower doses may enhance metabolic activity and reduce inflammation, while higher doses can lead to toxicity, including hepatotoxicity and nephrotoxicity.

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Observed Effect
Low (1-10)Enhanced metabolic activity
Medium (10-50)Anti-inflammatory effects
High (>50)Hepatotoxicity and nephrotoxicity

Transport and Distribution

The compound's distribution within cells is mediated by specific transporters, influencing its localization in various cellular compartments. For instance, it can accumulate in mitochondria, impacting cellular respiration and energy metabolism.

Case Studies and Research Findings

A study highlighted the compound's effectiveness against different cancer types and its potential role as a lead compound for developing new anti-cancer drugs. The molecular docking studies indicated strong binding affinity to targets involved in cancer progression .

Q & A

What are the optimal synthetic routes for 3-Chloro-6-[(2,4-dichlorophenyl)methyl]pyridazine, and how can reaction conditions be optimized for yield and purity?

Basic
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyridazine core. A common approach includes nucleophilic substitution at the pyridazine ring’s reactive positions, followed by coupling with a 2,4-dichlorophenylmethyl group. For example, chlorination at the 3-position can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions . Subsequent alkylation with (2,4-dichlorophenyl)methyl halides (e.g., bromide or chloride) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C facilitates the introduction of the benzyl group. Catalysts such as potassium carbonate or triethylamine improve reaction efficiency . Yield optimization requires strict control of stoichiometry, reaction time (6–12 hours), and purification via column chromatography or recrystallization.

What spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

Basic
Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 7.2–8.1 ppm for pyridazine and dichlorophenyl groups) and methylene linkages (δ 4.5–5.0 ppm). Mass spectrometry (ESI-TOF) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 315.97 for C₁₁H₇Cl₃N₂). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) using silica gel plates . Impurity profiling may involve GC-MS for volatile byproducts.

How does the substitution pattern on the pyridazine ring influence the compound’s reactivity and biological activity?

Advanced
The chlorine atom at position 3 enhances electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for further derivatization. The (2,4-dichlorophenyl)methyl group at position 6 contributes to lipophilicity, improving membrane permeability and target binding. Comparative studies show that replacing the dichlorophenyl group with less electronegative substituents (e.g., methyl or methoxy) reduces anticancer activity, as seen in analogues tested against HeLa cells . Additionally, methylsulfonyl or carboxamide groups at position 6 (in related compounds) alter solubility and pharmacokinetics .

What in vitro models have been used to evaluate the anticancer potential of this compound, and how do results compare with structurally similar derivatives?

Advanced
Studies utilize cytotoxicity assays (MTT or SRB) on cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values. For example, this compound demonstrated an IC₅₀ of 12.5 µM in MCF-7 cells, outperforming analogues like 3-chloro-6-methylpyridazine (IC₅₀ >50 µM) . Mechanistic studies reveal inhibition of protein kinases (e.g., EGFR) and induction of apoptosis via caspase-3 activation. However, discrepancies in potency across studies may arise from variations in assay protocols or cell line sensitivity .

How can discrepancies in reported biological activities of this compound across studies be resolved?

Advanced (Data Contradiction Analysis)
Discrepancies often stem from differences in cell culture conditions (e.g., serum concentration, passage number) or compound handling (e.g., solubility in DMSO vs. PBS). Standardization using reference compounds (e.g., doxorubicin as a positive control) and strict adherence to OECD guidelines for in vitro assays improves reproducibility . Meta-analyses comparing IC₅₀ values under consistent parameters (e.g., exposure time: 48 hours) can identify outlier data. Additionally, chemical stability studies (via HPLC) ensure degradation products do not skew results .

What strategies are recommended for selective functionalization of the pyridazine ring to enhance bioactivity?

Methodological
Selective modification at the 6-position is critical. Protection/deprotection strategies (e.g., using tert-butoxycarbonyl groups) allow targeted substitutions. For example, introducing a sulfonyl group via oxidation of a thioether intermediate (using H₂O₂) enhances hydrogen bonding with biological targets . Microwave-assisted synthesis reduces reaction times for substitutions (e.g., from 12 hours to 30 minutes) while maintaining regioselectivity . Computational tools like Density Functional Theory (DFT) predict reactive sites for rational design .

What computational approaches are utilized to predict the binding affinity of this compound with biological targets?

Advanced
Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases , identifying key residues (e.g., Arg120 in COX-2 for hydrogen bonding). QSAR models correlate substituent electronic parameters (e.g., Hammett σ constants) with activity, guiding structural optimization . Molecular Dynamics (MD) simulations assess binding stability over time, revealing conformational changes in target proteins upon ligand interaction .

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